molecular formula C15H12N2O2S B2394902 N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide CAS No. 2034594-83-5

N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide

Cat. No. B2394902
CAS RN: 2034594-83-5
M. Wt: 284.33
InChI Key: GTKNTEUTVMFKHG-UHFFFAOYSA-N
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Description

“N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide” is a compound that belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .


Synthesis Analysis

The synthesis of a similar compound was reported in a study . The acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide. This was then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide. The carbothioamide was then oxidized with potassium ferricyanide in an alkaline medium to produce 2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine .


Molecular Structure Analysis

The 1H NMR spectrum of the synthesized compound showed three signals for protons of the furan ring and three signals for protons of the pyridine ring .


Chemical Reactions Analysis

The synthesized compound was subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation, where the substituent entered exclusively the 5-position of the furan ring . The alkylation of the title compound with methyl iodide led to the formation of a quaternization product at the pyridine nitrogen atom .


Physical And Chemical Properties Analysis

The synthesized compound was obtained as off-white crystals . The 1H NMR spectrum of the compound showed three signals for protons of the furan ring and three signals for protons of the pyridine ring .

Scientific Research Applications

Antibacterial Activity

Furan derivatives have demonstrated remarkable antibacterial properties. Researchers have explored their potential as novel antibacterial agents to combat microbial resistance. The furan nucleus is a key structural motif in many effective drugs. Specifically, N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide may exhibit antibacterial activity against both gram-positive and gram-negative bacteria . Further studies are needed to elucidate its mechanism of action and optimize its efficacy.

Other Therapeutic Applications

Beyond the mentioned fields, furan derivatives have been explored for their diuretic, muscle relaxant, anti-protozoal, and anti-anxiety properties. While specific data on N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide in these areas is limited, its structural features suggest potential therapeutic versatility .

properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-15(12-5-8-20-10-12)17-9-11-3-1-6-16-14(11)13-4-2-7-19-13/h1-8,10H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKNTEUTVMFKHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide

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